molecular formula C10H18O B1368807 4,4-Diethylcyclohexanone CAS No. 35155-51-2

4,4-Diethylcyclohexanone

Cat. No.: B1368807
CAS No.: 35155-51-2
M. Wt: 154.25 g/mol
InChI Key: INHUQGFGLUTUKZ-UHFFFAOYSA-N
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Description

4,4-Diethylcyclohexanone is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexanone, where two ethyl groups are substituted at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylcyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. This process typically uses ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Diethylcyclohexene. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxime using reagents like hydroxylamine hydrochloride.

    Reduction: The compound can be reduced to 4,4-Diethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Hydroxylamine hydrochloride in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

    Oxidation: this compound oxime.

    Reduction: 4,4-Diethylcyclohexanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4,4-Diethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diethylcyclohexanone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, it forms oximes through the nucleophilic addition of hydroxylamine to the carbonyl group.

Comparison with Similar Compounds

    4,4-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of ethyl groups.

    Cyclohexanone: The parent compound without any alkyl substitutions.

    4,4-Diethylcyclohexanol: The reduced form of 4,4-Diethylcyclohexanone.

Uniqueness: this compound is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 4,4-Dimethylcyclohexanone, the ethyl groups provide greater steric hindrance, affecting the compound’s behavior in chemical reactions.

Properties

IUPAC Name

4,4-diethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-10(4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHUQGFGLUTUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564540
Record name 4,4-Diethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35155-51-2
Record name 4,4-Diethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diethylcyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4,4-diethyl-cyclohex-2-enone (10.7 g, 70.5 mmol) in EA (400 mL) is treated with Pd/C (1.0 g, 10% Pd). The suspension is stirred at rt for 24 h under 1 bar of H2. The mixture is filtered, and the filtrate is evaporated to give 4,4-diethyl-cyclohexanone (11.7 g) as a colourless solid; 1H NMR (CD3OD): δ 2.32 (t, J=7.0 Hz, 4H), 1.66 (t, J=7.0 Hz, 4H), 1.48 (q, J=7.6 Hz, 4H), 0.88 (t, J=7.6 Hz, 6H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In 22 ml of acetic acid was dissolved 2.20 g of 4,4-diethyl-2-cyclohexen-1-one, to which was added 0.22 g of 5% palladium-carbon. Under a pressure of 5 atmospheres, the mixture was stirred at ambient temperature for one hour under a stream of hydrogen. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by column chromatography [eluent: hexane:ethyl acetate=10:1] gave 1.90 g of 4,4-diethyl-1-cyclohexanone as a colorless oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.22 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diethylcyclohexanone
Reactant of Route 2
4,4-Diethylcyclohexanone
Reactant of Route 3
4,4-Diethylcyclohexanone
Reactant of Route 4
4,4-Diethylcyclohexanone
Reactant of Route 5
4,4-Diethylcyclohexanone
Reactant of Route 6
4,4-Diethylcyclohexanone
Customer
Q & A

Q1: What is the role of 4,4-diethylcyclohexanone in the synthesis of potential anticancer agents?

A1: this compound serves as a crucial starting material in the multi-step synthesis of azaspirocyclic compounds, specifically 8,8-diethyl-2-azaspiro[4.5]decane and 9,9-diethyl-3-azaspiro[5.5]undecane. These compounds, after further derivatization, demonstrated significant in vitro inhibition of cancer cell growth in human cancer cell lines []. While the exact mechanism of action of these derivatives is not elucidated in the study, their synthesis highlights the potential of this compound as a building block for novel molecules with biological activity.

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